2-(bromomethyl)benzoyl Bromide

Vue d'ensemble

Description

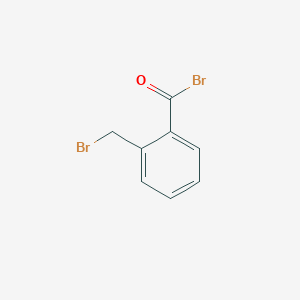

2-(Bromomethyl)benzoyl bromide is an organic compound with the molecular formula C8H6Br2O. It is a derivative of benzoyl bromide, where a bromomethyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in organic synthesis, particularly in the preparation of more complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)benzoyl bromide can be synthesized through the bromination of benzyl alcohol derivatives. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in carbon tetrachloride (CCl4). The reaction typically proceeds under reflux conditions, leading to the formation of the desired brominated product .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Bromomethyl)benzoyl bromide primarily undergoes substitution reactions due to the presence of the bromomethyl group. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Oxidation and Reduction: While less common, the compound can also undergo oxidation and reduction reactions under specific conditions.

Major Products: The major products of these reactions depend on the nucleophile used. For example, reaction with an amine would yield a benzamide derivative, while reaction with an alcohol would produce an ester .

Applications De Recherche Scientifique

Cross-Coupling Reactions

One significant application of 2-(bromomethyl)benzoyl bromide is in cross-coupling reactions, particularly with lithium acetylides. This method allows for the rapid formation of various substituted benzyl compounds under mild conditions, making it valuable for synthesizing complex organic molecules .

Table 1: Reaction Conditions for Cross-Coupling

| Reactants | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| Benzyl Bromide + Acetylide | [Pd(μ-I)PtBu3]2 (3 mol%) | Room temperature, 10 min | 82 |

| Various Benzyl Bromides | Lithium Acetylides | Toluene, 10 min | 70-91 |

Synthesis of Active Esters

The compound serves as a precursor for the synthesis of active esters, which can be utilized for acylation reactions. For instance, the N-succinimidyl ester derived from this compound has shown efficacy in coupling reactions with amines, demonstrating minimal side reactions .

Table 2: Coupling Reactions Using Active Esters

| Active Ester | Amines Used | Reaction Conditions | Yield (%) |

|---|---|---|---|

| N-Succinimidyl p-(bromomethyl)benzoate | Aliphatic Amines | Room temperature | >90 |

| N-Sulfosuccinimidyl Ester | Aromatic Amines | Aqueous medium | >85 |

Pharmaceutical Intermediates

This compound has been investigated as an intermediate in the synthesis of pharmaceutical compounds. For example, it can be converted into various derivatives that exhibit biological activity, such as angiotensin II antagonists .

Case Study: Angiotensin II Antagonists

- Compound Synthesized : 4′-bromomethyl-2-cyanobiphenyl

- Method : Reaction with bromine to introduce the bromomethyl group.

- Biological Activity : Exhibits potential therapeutic effects in hypertension treatment.

Antimicrobial Properties

Research has also explored the antimicrobial properties of derivatives synthesized from this compound. Substituted benzamides derived from this compound have shown promise against various bacterial strains .

Table 3: Antimicrobial Activity of Derivatives

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Substituted Benzamide A | Staphylococcus aureus | 32 µg/mL |

| Substituted Benzamide B | Escherichia coli | 16 µg/mL |

Mécanisme D'action

The mechanism of action of 2-(bromomethyl)benzoyl bromide involves the formation of reactive intermediates during chemical reactions. The bromomethyl group is highly reactive, allowing it to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparaison Avec Des Composés Similaires

Benzoyl Bromide: Similar structure but lacks the bromomethyl group.

4-Bromomethylbenzoyl Bromide: Similar but with the bromomethyl group in the para position.

3-Bromomethylbenzoyl Bromide: Similar but with the bromomethyl group in the meta position.

Uniqueness: 2-(Bromomethyl)benzoyl bromide is unique due to the position of the bromomethyl group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the chemical behavior and applications of the compound .

Activité Biologique

2-(Bromomethyl)benzoyl bromide (CHBrO) is an organic compound with significant biological activity. It is primarily utilized in synthetic organic chemistry and has potential applications in medicinal chemistry due to its reactivity and ability to form various derivatives. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

- Molecular Formula : CHBrO

- IUPAC Name : this compound

- CAS Number : 3866467

The biological activity of this compound is attributed to its reactivity as an electrophile, which can participate in various nucleophilic substitution reactions. Its bromomethyl group allows it to act as a versatile building block in the synthesis of biologically active compounds.

- Receptor Interaction : The compound can interact with various receptors, influencing neurotransmitter systems. For example, it may affect serotonin (5-HT) receptors, which are involved in mood regulation and psychotic disorders .

- Enzyme Modulation : It has been suggested that derivatives of this compound may inhibit specific enzymes or modulate receptor activities, leading to potential therapeutic effects.

Antipsychotic Potential

Research indicates that compounds similar to this compound exhibit antipsychotic properties by acting as antagonists at dopamine D2 and serotonin 5-HT2 receptors. These activities suggest a potential for treating disorders such as schizophrenia .

Case Studies

- Study on Psychotropic Effects : A study highlighted the use of benzoyl derivatives in treating psychotic disorders. The compounds demonstrated significant activity in blocking apomorphine-induced climbing behavior in mice, indicating their potential antipsychotic effects .

- Synthesis of Derivatives : In a recent synthesis study, various derivatives of benzyl bromides were explored for their biological activities, showing that modifications could enhance their efficacy against certain biological targets .

Toxicological Considerations

While this compound shows promise in various applications, it is essential to consider its toxicological profile. Accumulation in the human body may occur with repeated exposure, leading to potential health concerns .

Toxicity Data Summary

| Effect | Observation |

|---|---|

| Acute Toxicity | Moderate toxicity observed in animal studies |

| Chronic Exposure | Potential for accumulation and adverse effects noted |

| Environmental Impact | Considered hazardous; proper handling required |

Propriétés

IUPAC Name |

2-(bromomethyl)benzoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBQJEGATMJTIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)C(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397603 | |

| Record name | 2-(bromomethyl)benzoyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40819-28-1 | |

| Record name | 2-(bromomethyl)benzoyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.